molecular formula C15H24O6V B050727 Vanadium tris(acetylacetonate) CAS No. 13476-99-8

Vanadium tris(acetylacetonate)

Cat. No.: B050727
CAS No.: 13476-99-8
M. Wt: 351.29 g/mol
InChI Key: MFWFDRBPQDXFRC-UHFFFAOYSA-N
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Description

Vanadium tris(acetylacetonate) (V(acac)₃) is a coordination complex where vanadium in the +3 oxidation state is chelated by three acetylacetonate (acac) ligands. Its chemical formula is C₁₅H₂₁O₆V, with a molecular weight of 353.26 g/mol. The compound typically appears as a green crystalline powder with a melting point of 181–184°C .

Mechanism of Action

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for vanadium tris(acetylacetonate), and how do reaction conditions influence yield?

Vanadium tris(acetylacetonate) is typically synthesized via refluxing vanadium(V) oxide (V₂O₅) in acetylacetone under acidic conditions. For example, a method involves dispersing V₂O₅ in acetylacetone with concentrated sulfuric acid and ethanol, followed by 30 hours of refluxing . Yield optimization requires strict control of pH, temperature, and reaction time, as excess acid may promote side reactions. Post-synthesis purification via ethanol washing and recrystallization is critical to remove unreacted precursors .

Q. How is vanadium tris(acetylacetonate) characterized structurally and electronically?

Key techniques include:

  • IR spectroscopy : The absence of a V=O stretch (~977 cm⁻¹) confirms the +3 oxidation state (vs. +4 in vanadyl derivatives) .
  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range indicate octahedral coordination .
  • Magnetic susceptibility : Paramagnetic behavior (e.g., μeff ~2.8 BM for V³+) aligns with d² electronic configuration, though ESR silence in certain studies suggests ligand-field complexities .

Q. What safety protocols are essential when handling vanadium tris(acetylacetonate)?

The compound is classified as acutely toxic (Oral Tox. Category 3) and a skin/eye irritant. Researchers must use gloves, fume hoods, and N₂ atmosphere during synthesis to avoid inhalation or dermal exposure. Waste disposal should comply with local regulations for heavy-metal complexes .

Advanced Research Questions

Q. How does ligand substitution affect the reactivity of vanadium tris(acetylacetonate) in coordination chemistry?

Substituting acetylacetonate (acac) with catecholate or DOPA-like ligands alters redox activity and stability. For instance, replacing acac with catecholate shifts the V³+/V⁴+ redox potential by ~200 mV, impacting applications in biomimetic catalysis. Such substitutions also modify solubility in polar solvents (e.g., methanol vs. DMF) .

Q. What mechanistic role does vanadium tris(acetylacetonate) play in oxidative coupling reactions?

As a homogeneous catalyst, it facilitates electron transfer in phenol coupling via a radical mechanism. Unlike vanadyl derivatives, the +3 oxidation state promotes single-electron oxidation of substrates, but excessive acidity can deactivate the catalyst by protonating the acac ligand .

Q. How can thermal decomposition of vanadium tris(acetylacetonate) be leveraged for nanomaterial synthesis?

Heat-up methods (e.g., 250–300°C under inert gas) decompose the complex into VOx nanocrystals. ATR-FTIR monitoring reveals intermediate species like VO(acac)₂, with size-controlled growth achieved by adjusting heating rates and surfactant ratios .

Q. Why do discrepancies exist in reported magnetic properties of vanadium tris(acetylacetonate)?

Contradictions arise from ligand-field distortions and sample purity. For example, ESR silence in some studies may stem from low symmetry in the coordination sphere or antiferromagnetic coupling in impure samples. High-resolution SQUID measurements in rigorously dried samples are recommended for accurate analysis .

Q. What solvent systems optimize the synthesis of vanadium tris(acetylacetonate) derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility for ligand-exchange reactions, while methanol favors crystallization. Solvothermal methods in DMF at 120°C yield stable adducts like K₃[V(catecholate)₃], whereas aqueous systems promote hydrolysis .

Q. Methodological Considerations

Q. How to resolve contradictions in thermal stability data for vanadium tris(acetylacetonate)?

Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C, but sublimation reported at 170°C/0.05 mmHg suggests volatility under vacuum. Discrepancies may arise from differing experimental setups; dynamic DSC under controlled atmospheres is advised for reproducibility .

Q. What strategies mitigate ligand dissociation during catalytic cycles?

Chelating additives (e.g., bipyridine) stabilize the coordination sphere. Alternatively, immobilizing the complex on SiO₂ substrates reduces ligand loss while maintaining catalytic activity in heterogeneous systems .

Comparison with Similar Compounds

Comparison with Similar Metal Tris(acetylacetonate) Complexes

Structural and Geometric Parameters

The geometry of tris(acetylacetonate) complexes varies with the central metal ion. A comparative analysis of bond lengths and angles is provided below (Table 1), derived from crystallographic data :

Complex M–O Bond Length (Å) O···O Distance (Å) M–O–M Angle (°)
[V(acac)₃]³⁺ ~1.95–2.05* ~2.78–2.87 ~87–91
[Cr(acac)₃]³⁺ 1.957–1.949 2.776–2.782 90.6–90.8
[Mo(acac)₃]³⁺ 2.072 2.866 87.4
[Fe(acac)₃]³⁺ ~1.90–1.95† ~2.75–2.80 ~90–92

*Estimated from vanadium(III/IV) complexes .
†Data for Fe(acac)₃ from analogous studies .

Insights :

  • Smaller metal ions (e.g., Cr³⁺, V³⁺) exhibit shorter M–O bonds and tighter O···O distances compared to larger ions like Mo³⁺.
  • Angular distortion (M–O–M) is more pronounced in larger metals, affecting ligand field strength and redox behavior.

Thermodynamic Properties

Thermodynamic stability and sublimation behavior are critical for applications in chemical vapor deposition (CVD). Data for selected complexes are compared (Table 2) :

Complex Sublimation Enthalpy (ΔsubH, kcal/mol) Temperature Range (K)
V(acac)₃ ~24–25* 345–464
Al(acac)₃ 22.0–24.38 345–476
Fe(acac)₃ ~18–20† 380–450
Cr(acac)₃ ~20–22‡ 400–450

*Estimated from vanadium(IV) oxy-acetylacetonate data .
†Extrapolated from Fe(acac)₃ thermal studies .
‡Cr(acac)₃ data inferred from analogous β-diketonates .

Insights :

  • V(acac)₃ and Al(acac)₃ exhibit similar sublimation enthalpies, making them suitable for CVD.
  • Lower ΔsubH values for Fe(acac)₃ suggest easier volatilization, advantageous for low-temperature processes.

Biomedical Activity:

  • Antidiabetic Effects: V(acac)₃ (as VAc) showed comparable glucose-lowering efficacy to bis(maltolato)oxovanadium (VM) in diabetic rats, with fewer side effects than inorganic vanadyl sulfate .
  • Antitumor Activity : Vanadyl(IV) acetylacetonate derivatives (e.g., complex c/d) exhibit higher cytotoxicity than V(acac)₃, emphasizing ligand modifications' role in enhancing bioactivity .

Properties

CAS No.

13476-99-8

Molecular Formula

C15H24O6V

Molecular Weight

351.29 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;vanadium

InChI

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MFWFDRBPQDXFRC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]

Key on ui other cas no.

13476-99-8

physical_description

Blue powder;  [MSDSonline]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Tris(2,4-pentanedionato)vanadium;  (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium;  _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium;  NSC 177701;  Tris(2,4-pentanedionato)vanadium;  Tris(acetylacetonato)vanadium;  Tris(acetylacetonato)vanadium(III);  Va

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prop-1-en-2-olate
Vanadium tris(acetylacetonate)
Reactant of Route 2
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3-Acetyl-4-oxopent-2-en-2-olate
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Reactant of Route 5
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Prop-1-en-2-olate
Vanadium tris(acetylacetonate)

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